molecular formula C12H9BrN2O2 B12160514 2-(2-Bromophenylamino)nicotinic acid

2-(2-Bromophenylamino)nicotinic acid

Cat. No.: B12160514
M. Wt: 293.12 g/mol
InChI Key: CUPNZGBWOISYFM-UHFFFAOYSA-N
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Description

2-(2-Bromophenylamino)nicotinic acid is an organic compound with the molecular formula C12H9BrN2O2 It is a derivative of nicotinic acid, where the amino group is substituted with a 2-bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenylamino)nicotinic acid typically involves the following steps:

    Nitration of Nicotinic Acid: Nicotinic acid is nitrated to introduce a nitro group at the 2-position.

    Reduction of Nitro Group: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Bromination: The amino group is then reacted with bromine to introduce the bromine atom at the 2-position of the phenyl ring.

The overall reaction can be summarized as follows:

Nicotinic acidNitration2-Nitronicotinic acidReduction2-Aminonicotinic acidBromination2-(2-Bromophenylamino)nicotinic acid\text{Nicotinic acid} \xrightarrow{\text{Nitration}} \text{2-Nitronicotinic acid} \xrightarrow{\text{Reduction}} \text{2-Aminonicotinic acid} \xrightarrow{\text{Bromination}} \text{this compound} Nicotinic acidNitration​2-Nitronicotinic acidReduction​2-Aminonicotinic acidBromination​2-(2-Bromophenylamino)nicotinic acid

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenylamino)nicotinic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions with various aryl halides to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like sodium hydroxide or ammonia in polar solvents.

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

    Substitution: Products include hydroxyl or amino derivatives.

    Oxidation: Products include quinones.

    Reduction: Products include primary or secondary amines.

Scientific Research Applications

2-(2-Bromophenylamino)nicotinic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting nicotinic receptors.

    Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It serves as a probe for studying enzyme interactions and receptor binding in biological systems.

    Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenylamino)nicotinic acid involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The bromine atom and the amino group play crucial roles in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Aminonicotinic Acid: Lacks the bromine atom, resulting in different chemical properties and biological activities.

    2-Bromonicotinic Acid: Lacks the amino group, affecting its reactivity and applications.

    2-(2-Chlorophenylamino)nicotinic Acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological effects.

Uniqueness

2-(2-Bromophenylamino)nicotinic acid is unique due to the presence of both the bromine atom and the amino group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H9BrN2O2

Molecular Weight

293.12 g/mol

IUPAC Name

2-(2-bromoanilino)pyridine-3-carboxylic acid

InChI

InChI=1S/C12H9BrN2O2/c13-9-5-1-2-6-10(9)15-11-8(12(16)17)4-3-7-14-11/h1-7H,(H,14,15)(H,16,17)

InChI Key

CUPNZGBWOISYFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=C(C=CC=N2)C(=O)O)Br

Origin of Product

United States

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